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Compound of Interest

Methyl 2,6-dichloro-4-
Compound Name: o
methylnicotinate

Cat. No.: B1394249

Methyl 2,6-dichloro-4-methylnicotinate is a halogenated pyridine derivative that serves as a
highly functionalized intermediate in synthetic organic chemistry. Its structure, characterized by
a pyridine core bearing two reactive chlorine atoms, a methyl group, and a methyl ester, makes
it a valuable precursor for the development of complex molecules in the pharmaceutical and
agrochemical industries.[1][2] The strategic placement of these functional groups—two
electrophilic sites for nucleophilic substitution and an ester group for further modification—
provides chemists with a versatile scaffold for molecular design.

This guide offers a comprehensive examination of Methyl 2,6-dichloro-4-methylnicotinate,
detailing its molecular structure, physicochemical properties, synthesis, and structural
elucidation by modern spectroscopic methods. It further explores the compound's chemical
reactivity and its applications as a pivotal building block, providing researchers and drug
development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing essential data
for laboratory use.
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Identifier Value Source

methyl 2,6-dichloro-4-
IUPAC Name - 3]
methylpyridine-3-carboxylate

CAS Number 1013648-04-8 [31[4]
Molecular Formula CsH7CI2NO2 [3]
Molecular Weight 220.05 g/mol [3]
Canonical SMILES CCI=CCIENCECICEO00) [3]
CIClI

Physical Form Solid (predicted)

Calculated LogP 2.48 [3]
Storage 2-8°C, under inert atmosphere [3]

Part 2: Synthesis and Manufacturing

The synthesis of Methyl 2,6-dichloro-4-methylnicotinate is most logically achieved through a
two-step process: the chlorination of a suitable precursor to form the key carboxylic acid
intermediate, followed by a classic acid-catalyzed esterification.

Synthesis of Key Intermediate: 2,6-Dichloro-4-
methylnicotinic Acid

The immediate precursor is 2,6-dichloro-4-methylnicotinic acid (CAS: 62774-90-7). While
various methods exist for the synthesis of dichloronicotinic acids, a common industrial
approach involves the chlorination of a dihydroxy-pyridine derivative using a potent chlorinating
agent like phosphorus oxychloride (POCIs).[5] This transformation is a robust and high-yielding
method for converting hydroxyl groups on a pyridine ring to chlorine atoms.

Esterification: The Fischer-Speier Method

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer
esterification. This reaction involves treating the carboxylic acid with an excess of methanol in
the presence of a strong acid catalyst, typically sulfuric acid (H2SOa4) or hydrochloric acid (HCI).
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[6] The reaction is an equilibrium-driven process where the large excess of alcohol (methanol)
serves as both reactant and solvent, pushing the equilibrium toward the formation of the ester
product.[6]

This protocol outlines the standard procedure for the esterification of the carboxylic acid
precursor.

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-
4-methylnicotinic acid (1.0 eq.).

o Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask.
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H2SOa4) (approx.
0.1-0.2 eq.).

o Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the
reaction progress using Thin-Layer Chromatography (TLC) until the starting material is
consumed.[7]

o Workup: Cool the mixture to room temperature and remove the excess methanol under
reduced pressure using a rotary evaporator.[8]

¢ Neutralization & Extraction: Carefully neutralize the acidic residue by adding it to a cold,
saturated aqueous solution of sodium bicarbonate (NaHCOs). Extract the aqueous layer with
a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).[8]

 Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g.,
Na2S0a4 or MgSO0a.), filter, and concentrate under reduced pressure to yield the crude
product.[5] Further purification can be achieved by column chromatography on silica gel if
necessary.[7]

Synthesis Workflow Visualization

The overall synthetic pathway is a robust and scalable route for producing the target
compound.
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Step 1: Chlorination

(2,6—Dihydroxy—4-methylnicotinic AcicD

POClIs

(2,6—Dichloro—4—methylnicotinic ACi@

Step 2: Fischer Esterification

Methanol (MeOH)
H2S0a4 (cat.)

(Methyl 2,6-dichloro-4-methylnicotinate)

Click to download full resolution via product page

Caption: Synthetic pathway for Methyl 2,6-dichloro-4-methylnicotinate.

Part 3: Structural Elucidation and Spectroscopic
Profile

The definitive confirmation of the molecular structure of Methyl 2,6-dichloro-4-
methylnicotinate is achieved through a combination of spectroscopic techniques. Each
method provides unique and complementary information about the molecule's atomic
connectivity and chemical environment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and
highly informative.

o Asinglet appearing in the aromatic region (& 7.0-8.0 ppm) corresponds to the single
proton on the pyridine ring (H-5).

o Asinglet in the upfield region (& 3.8-4.0 ppm) integrating to three protons is characteristic
of the methyl ester (-OCH?3s) group.

o Another singlet, typically around & 2.4-2.6 ppm, integrating to three protons, is assigned to
the methyl group attached to the pyridine ring (-CHs at C-4).

e 13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides insight into the carbon
skeleton.

o The carbonyl carbon of the ester group will appear as a singlet in the downfield region (o
160-170 ppm).

o Several signals in the aromatic region (6 120-160 ppm) will correspond to the carbons of
the pyridine ring. The carbons attached to the chlorine atoms (C-2 and C-6) will be
significantly shifted.

o Two distinct signals in the upfield region will be present for the ester methyl carbon (-
OCHs) at 6 ~52 ppm and the ring methyl carbon (-CHs) at & ~20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key
characteristic absorption bands would include:

e ~1730-1715 cm~1: A strong, sharp absorption band corresponding to the C=0 (carbonyl)
stretch of the ester functional group.
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e ~1600-1450 cm~1: A series of absorptions due to the C=C and C=N bond stretching
vibrations within the pyridine ring.

e ~3000-2850 cm~1: C-H stretching vibrations from the methyl groups.

e ~800-600 cm~*: C-Cl stretching vibrations, confirming the presence of the chloro-
substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.

e Molecular lon Peak (M*): The mass spectrum will show a molecular ion peak corresponding
to the mass of the molecule (m/z = 220).

 |sotopic Pattern: A critical diagnostic feature will be the isotopic cluster for the molecular ion.
Due to the natural abundance of chlorine isotopes (3*>Cl and 3’Cl), a compound with two
chlorine atoms will exhibit a characteristic pattern of peaks at M*, [M+2]*, and [M+4]* with
an approximate intensity ratio of 9:6:1. This pattern is definitive proof of the presence of two
chlorine atoms.
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Technique Feature Expected .
Value/Observation

1H NMR Aromatic Proton (H-5) 0 ~7.5 ppm (s, 1H)

Ester Methyl (-OCHs) 0 ~3.9 ppm (s, 3H)

Ring Methyl (-CH3) 0 ~2.5 ppm (s, 3H)

13C NMR Carbonyl Carbon (C=0) 0 ~165 ppm

Aromatic Carbons 4 ~120-160 ppm

Ester Methyl (-OCHs) 0 ~53 ppm

Ring Methyl (-CHs) 0 ~24 ppm

IR C=0 Stretch ~1725 cmt

MS (EI) M, [M+2], [M+4]* m/z 219, 221, 223 (base peak

depends on fragmentation)

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 2,6-dichloro-4-methylnicotinate stems from the reactivity of its
chloro-substituents.

Reactivity Profile

» Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-2 and C-6 positions
of the pyridine ring are highly activated towards nucleophilic aromatic substitution. The
electron-withdrawing nature of the ring nitrogen and the ester group makes these positions
electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines,
alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

o Ester Group Transformations: The methyl ester can undergo standard transformations such
as hydrolysis back to the carboxylic acid, or transesterification with other alcohols.

Applications in Synthesis
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This compound is not typically an end-product but rather a key intermediate. Its ability to
undergo sequential or differential SNAr reactions allows for the controlled introduction of
various functional groups, building molecular complexity. This makes it an attractive starting
material for generating libraries of compounds in drug discovery campaigns, particularly for
targets where a substituted pyridine core is desired.[1][2] Derivatives of dichloronicotinic acid
are used in the development of herbicides and pharmaceuticals.[1][9]

Reactivity Visualization

The primary sites of reactivity allow for diverse chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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